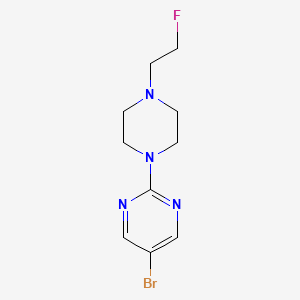

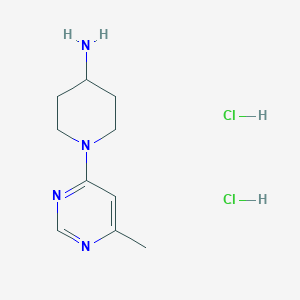

5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is a chemical compound with the empirical formula C8H11BrN4 . It is a halogenated heterocycle . The compound is usually sold in solid form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrc1cnc(nc1)N2CCNCC2 . This notation provides a way to describe the structure of a chemical compound in a textual format. Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is 243.10 g/mol . It has a melting point of over 300°C . The compound is usually sold in solid form .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine”, focusing on unique applications:

Medicine

Pyrimidine derivatives, including the compound , are significant intermediates in drug discovery, particularly in the development of anticancer drugs .

Chemical Industry

These compounds have important uses in various chemical industrial processes due to their reactivity and functional group compatibility .

Functional Materials

The structural properties of pyrimidine derivatives make them suitable for creating functional materials with specific desired properties .

Nucleophilic Displacement Reactions

5-Bromopyrimidine, a related compound, has been studied for rapid nucleophilic displacement reactions under microwave irradiation, which could be applicable to the compound .

Direct Metallation

Direct metallation reactions with lithium diisopropylamide have been studied for 5-bromopyrimidine, which may also be relevant for similar pyrimidine derivatives .

Synthesis of Radioligands

Pyrimidine derivatives have been used in the synthesis of radioligands for PET studies of neuroinflammation, indicating potential applications in medical imaging and diagnostics .

Safety and Hazards

This compound is classified as an irritant . It has a hazard classification of Acute Tox. 4 Oral . Safety precautions should be taken when handling this compound, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit butyrylcholinesterase (buche) , suggesting that this compound may also interact with cholinergic receptors.

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

If it does indeed inhibit buche as suggested, it could impact cholinergic signaling pathways .

Result of Action

If it acts as a buche inhibitor, it could potentially increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

properties

IUPAC Name |

5-bromo-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOMMTWSCXLXQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2925277.png)

![9-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2925291.png)